![molecular formula C13H19NO2 B3952271 N-isobutyl-2-phenoxypropanamide](/img/structure/B3952271.png)
N-isobutyl-2-phenoxypropanamide
Overview
Description
N-isobutyl-2-phenoxypropanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as IBUPROFENAMIDE and has been studied for its use in various fields, including medicine and agriculture.
Scientific Research Applications
N-isobutyl-2-phenoxypropanamide has been studied for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in agriculture as a herbicide. In addition, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-isobutyl-2-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound is also believed to have an effect on the central nervous system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic properties in various animal models. It has also been shown to have a mild sedative effect. In addition, this compound has been shown to have low toxicity levels, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-isobutyl-2-phenoxypropanamide in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds with similar properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-isobutyl-2-phenoxypropanamide. One area of interest is its potential use as a therapeutic agent for various inflammatory conditions, including arthritis and inflammatory bowel disease. Another area of interest is its potential use as a herbicide in agriculture. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify other potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been studied for its use in various fields, including medicine and agriculture. While the mechanism of action of this compound is not fully understood, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound has been shown to have anti-inflammatory and analgesic properties in various animal models and has low toxicity levels, making it a promising candidate for further research.
properties
IUPAC Name |
N-(2-methylpropyl)-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)11(3)16-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLXTEZABWRBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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